molecular formula C20H17FO B597709 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl CAS No. 1352318-66-1

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Cat. No. B597709
M. Wt: 292.353
InChI Key: QKLGMKJGHUXNHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Catalytic Fluorination

Research on benzylic C-H fluorination highlights its utility in synthesizing fluoromethylarenes, which are significant as oxygen mimics in molecules like nucleotides and phosphate esters. A study demonstrated that silver particles supported on metal oxide effectively catalyze the benzylic C-H fluorination of 4-methylbiphenyl, yielding 4-(fluoromethyl)-1,1′-biphenyl with 75% efficiency. This process, involving single electron transfer (SET), underscores the relevance of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in medicinal chemistry and materials science due to the importance of fluorinated compounds in these fields (Kita et al., 2019).

Synthesis of Fluorinated Biphenyls

Another application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the role of fluorinated biphenyl compounds in pharmaceutical production. Despite challenges in synthesis due to costly reagents and complex processes, advancements in diazotization techniques have paved the way for more efficient production, indicating the potential of compounds like 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in drug synthesis and development (Qiu et al., 2009).

Fluorescent Probes for Sensing Applications

Fluorinated biphenyl derivatives also find applications in creating fluorescent probes for sensing pH and metal cations. The synthesis and properties of specific fluorophenyl compounds demonstrate their sensitivity and selectivity in detecting changes in pH and the presence of metal ions, which is crucial for biomedical imaging and environmental monitoring (Tanaka et al., 2001).

Active Pharmaceutical Intermediates

4-Benzyloxy propiophenone, used in drug production like Ifenprodil, showcases the application of fluorinated biphenyls as active pharmaceutical intermediates (APIs). The innovative synthesis method emphasizes green chemistry principles, minimizing waste and enhancing reaction efficiency, which is vital for sustainable pharmaceutical manufacturing (Yadav & Sowbna, 2012).

Antitumor Activity

Research into fluorinated 2-(4-aminophenyl)benzothiazoles, involving 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl derivatives, has shown promising antitumor properties. These compounds exhibit potent cytotoxicity against specific cancer cell lines, demonstrating the potential for developing new anticancer therapies. The study of these compounds' synthesis, biological properties, and mechanism of action is crucial for advancing cancer treatment (Hutchinson et al., 2001).

Safety And Hazards

This involves detailing the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLGMKJGHUXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718387
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

CAS RN

1352318-66-1
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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